

# Spectroscopic Profile of 2-(tert-Butyl)isonicotinic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-(tert-Butyl)isonicotinic acid

Cat. No.: B1269214

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-(tert-Butyl)isonicotinic acid** (CAS No. 91940-84-0). The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies used for data acquisition.

## Core Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **2-(tert-Butyl)isonicotinic acid**.

**Table 1: <sup>1</sup>H NMR Spectroscopic Data**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
13.99	s	1H	-COOH
8.01	m	1H	Pyridine Ring H
7.94	m	2H	Pyridine Ring H
1.31	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
165.74	-COOH
145.46	Pyridine Ring C
145.28	Pyridine Ring C
128.94	Pyridine Ring C
127.93	Pyridine Ring C
125.52	Pyridine Ring C
124.79	Pyridine Ring C
50.32	-C(CH <sub>3</sub> ) <sub>3</sub>
29.31	-C(CH <sub>3</sub> ) <sub>3</sub>

**Table 3: High-Resolution Mass Spectrometry (HR-MS) Data**

Ion	Calculated Mass [M-H] <sup>-</sup>	Found Mass [M-H] <sup>-</sup>
[C <sub>10</sub> H <sub>12</sub> NO <sub>2</sub> ] <sup>-</sup>	286.0276	286.0209

## Infrared (IR) Spectroscopy

Specific experimental FT-IR data for **2-(tert-Butyl)isonicotinic acid** is not readily available in the public domain. However, based on its functional groups (a carboxylic acid and a substituted pyridine ring), the following characteristic absorption bands can be anticipated:

- O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm<sup>-1</sup>.
- C-H stretch (tert-Butyl and Aromatic): Absorptions around 3000-2850 cm<sup>-1</sup> and potentially weaker bands above 3000 cm<sup>-1</sup>.
- C=O stretch (Carboxylic Acid): A strong, sharp peak typically found between 1725-1700 cm<sup>-1</sup>.

- C=C and C=N stretches (Pyridine Ring): Multiple sharp bands in the 1600-1450  $\text{cm}^{-1}$  region.
- O-H bend (Carboxylic Acid): In-plane bending can be observed around 1440-1395  $\text{cm}^{-1}$  and out-of-plane bending near 920  $\text{cm}^{-1}$ .
- C-O stretch (Carboxylic Acid): A band in the 1320-1210  $\text{cm}^{-1}$  region.

## Experimental Protocols

The following methodologies were reported for the acquisition of the spectroscopic data.

### NMR Spectroscopy

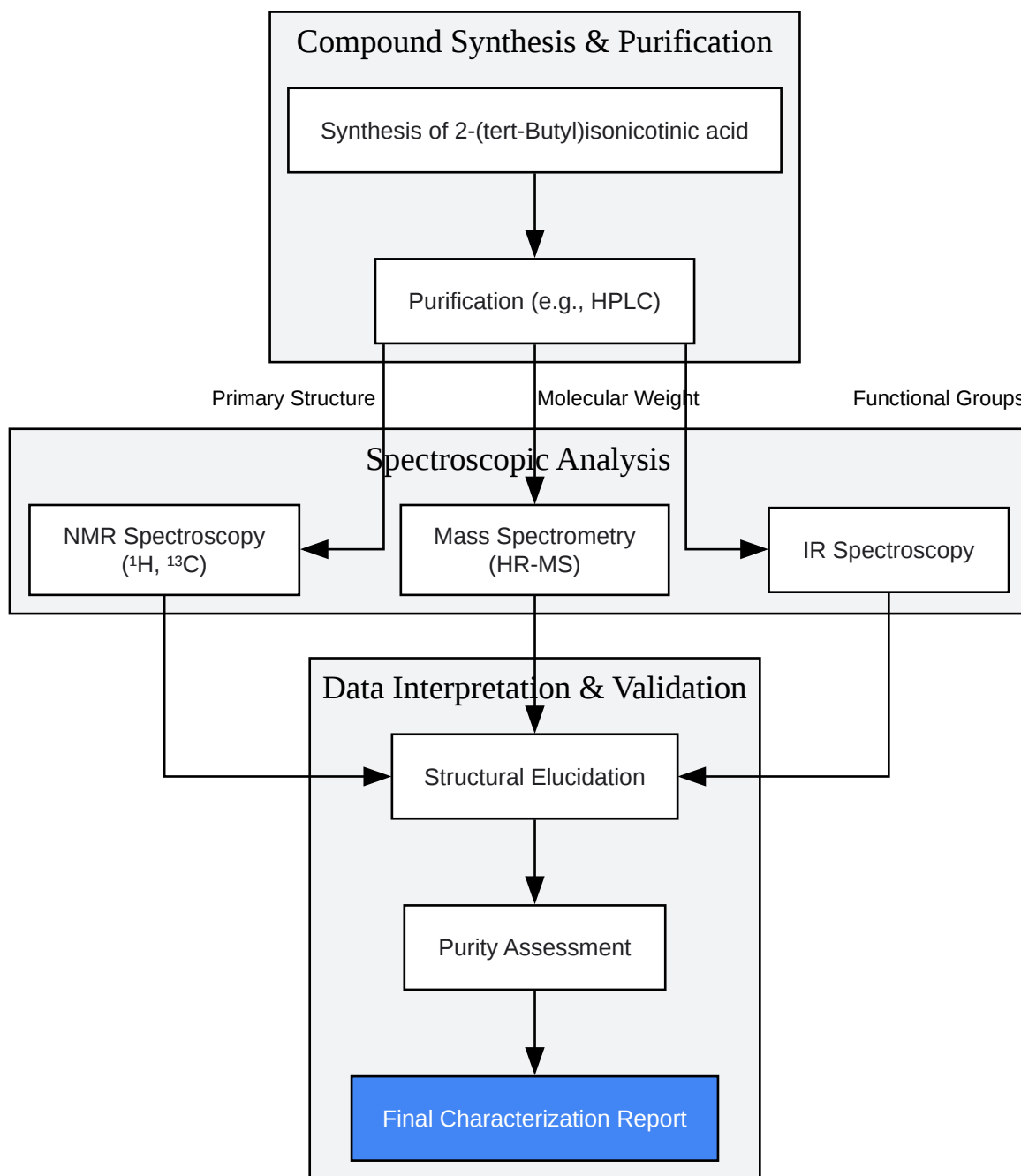
- Instrument: Varian VNMR500 500 MHz spectrometer.[\[1\]](#)
- Solvent: Deuterated Dimethyl Sulfoxide ( $\text{DMSO-d}_6$ ).[\[1\]](#)
- Reference: The  $^1\text{H}$  and  $^{13}\text{C}$  chemical shifts were measured relative to the residual DMSO signal at 2.5 ppm and 39.5 ppm, respectively.[\[1\]](#)

### High-Resolution Mass Spectrometry (HR-MS)

- Instrument: LC / MSD-TOF Agilent Technologies G1969A.[\[1\]](#)
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[\[1\]](#)
- Eluent: A 1:1 mixture of water and acetonitrile (ACN).[\[1\]](#)

## Spectroscopic Analysis Workflow

The logical flow for the comprehensive spectroscopic characterization of **2-(tert-Butyl)isonicotinic acid** is outlined in the diagram below. This workflow ensures the unambiguous identification and purity assessment of the compound.



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Caption: Workflow for the spectroscopic characterization of **2-(tert-Butyl)isonicotinic acid**.

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## References

- 1. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
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